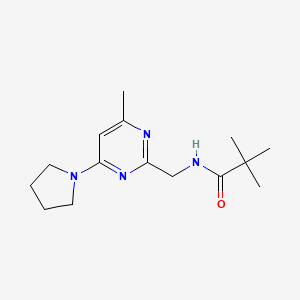

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

説明

特性

IUPAC Name |

2,2-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-11-9-13(19-7-5-6-8-19)18-12(17-11)10-16-14(20)15(2,3)4/h9H,5-8,10H2,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUCWFUWWKBXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C(C)(C)C)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and pyrrolidine under basic conditions.

Introduction of the Pivalamide Group: The pivalamide group is introduced via an amidation reaction. This involves reacting the pyrimidine intermediate with pivaloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry to streamline the process.

化学反応の分析

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学的研究の応用

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a pyrrolidine group and a pivalamide moiety . Its IUPAC name is N-[(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl]pivalamide. The synthesis typically involves multiple steps, including:

- Formation of the Pyrimidine Ring : Synthesized through condensation reactions.

- Introduction of the Pyrrolidine Group : Achieved via nucleophilic substitution.

- Attachment of the Pivalamide Moiety : Coupling with pivalic acid derivatives using coupling agents.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Pyrimidine synthesis | Aldehydes, guanidine derivatives |

| 2 | Pyrrolidine introduction | Halogenated pyrimidines, pyrrolidine |

| 3 | Coupling | DCC, EDC |

Chemistry

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. Its structural characteristics allow for diverse modifications leading to novel compounds.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Notably:

- Inhibition of Phosphodiesterase (PDE) : It selectively inhibits PDE9A, leading to increased levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues, which is associated with enhanced cognitive functions in preclinical models .

- Procognitive Effects : In rodent studies, it has shown improvements in memory and learning capabilities by stabilizing synaptic functions and enhancing neurotransmitter signaling.

Medicine

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is explored for therapeutic potentials such as:

- Antitumor Activity : Preliminary studies indicate that related compounds exhibit growth inhibition on various cancer cell lines, suggesting applications in oncology .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique properties facilitate innovations in material science and pharmaceuticals.

Case Study 1: Cognitive Enhancement

A study demonstrated that N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide significantly improved cognitive function in rodent models by enhancing neurotransmitter activity. The results indicated a direct correlation between PDE9A inhibition and cognitive performance, supporting its potential use in treating cognitive impairments .

Case Study 2: Antitumor Research

Research involving related compounds showed promising results in inhibiting tumor growth across various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation.

作用機序

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

類似化合物との比較

Structural Differences in Heterocyclic Cores

Pyridine vs. Pyrimidine :

Pyridine derivatives (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ) have one nitrogen atom in their aromatic ring, whereas pyrimidines like the target compound contain two nitrogen atoms. This difference alters electronic distribution, solubility, and hydrogen-bonding capacity. Pyrimidines are more polar and often exhibit stronger binding to biomolecular targets (e.g., DNA/RNA enzymes) .- Substituent Patterns: The target compound’s 4-methyl and 6-pyrrolidin-1-yl groups contrast with common substituents in cataloged pyridine analogs, such as halogens (Cl, I), methoxy, or formyl groups . These substituents influence steric bulk, lipophilicity, and reactivity.

Functional Group Analysis

Pivalamide Moieties :

The pivalamide group (tert-butyl carboxamide) is conserved across many cataloged compounds (e.g., N-(5-fluoropyridin-2-yl)pivalamide ). This group contributes to metabolic stability by resisting enzymatic degradation due to its bulky tert-butyl substituent .Linker Variations :

The target compound’s methylene linker between the pyrimidine and pivalamide is analogous to structures like N-(6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide . However, the latter’s pyridine core and hydroxymethyl-pyrrolidine substituent introduce distinct hydrogen-bonding capabilities .

Molecular Weight and Physicochemical Properties

- However, pyridine-based analogs range from M.W. 252.31 (N-(5-(dihydroxymethyl)pyridin-2-yl)pivalamide ) to 440.10 (N-(3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide ). The target’s pyrimidine core and substituents likely place it in the higher end of this range (~350–400 g/mol).

Lipophilicity :

The pyrrolidin-1-yl group in the target compound may increase lipophilicity (higher logP) compared to halogenated analogs (e.g., N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, CAS 149765-16-2 ). This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Commercial Availability and Pricing

- Pricing Trends: Cataloged pyridine pivalamides are priced between $240 (1 g of N-(5-fluoropyridin-2-yl)pivalamide ) and $6,000 (25 g of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ). Bulk pricing discounts are consistent (e.g., 25 g costs ~6–12× the 1 g price).

Key Research Implications

Synthetic Challenges :

The pyrrolidin-1-yl and methyl groups on the pyrimidine ring may require multistep synthesis, including nucleophilic substitution or transition-metal-catalyzed coupling, as seen in analogs like N-(6-chloro-5-iodopyridin-2-yl)pivalamide .Biological Relevance :

Pyrimidine derivatives are prevalent in antiviral and anticancer agents (e.g., 5-fluorouracil). The target’s structure aligns with kinase inhibitors targeting ATP-binding pockets, though specific activity data are unavailable .

Tabulated Comparison of Selected Analogs

*Estimated based on structural analogs.

生物活性

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrimidine ring and a pivalamide moiety, making it a candidate for various therapeutic applications.

The molecular formula of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is , with a molecular weight of approximately 248.34 g/mol. Its structure facilitates interactions with biological targets, potentially influencing various biochemical pathways.

The biological activity of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating physiological responses.

- Receptor Interaction : It could interact with receptors influencing neurotransmitter systems, particularly those related to cognition and memory.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through interference with bacterial replication mechanisms.

1. Cognitive Enhancement

Research indicates that compounds structurally similar to N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide exhibit procognitive effects. For instance, studies on PDE9A inhibitors have shown that they elevate cGMP levels in the brain, which correlates with improved cognitive function in rodent models .

2. Anticancer Potential

The compound's ability to inhibit specific enzymes may extend to anticancer applications. By targeting pathways involved in cell proliferation, it could potentially slow down or halt tumor growth. The mechanism likely involves modulation of signaling pathways critical for cancer cell survival and proliferation.

3. Antimicrobial Properties

Initial assessments suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial strains. Such activity could be attributed to its ability to disrupt bacterial metabolic processes or inhibit replication.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。